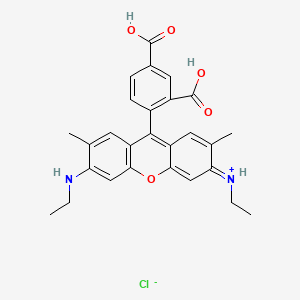
5-Carboxy Rhodamine-6G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy Rhodamine-6G is a fluorescent dye that belongs to the rhodamine family. It is known for its high fluorescence quantum yield and photostability, making it an excellent choice for various fluorescence-based applications. The compound is often used in biological and chemical research for labeling and detection purposes due to its bright and stable fluorescence properties .
Biochemical Analysis
Biochemical Properties
5-Carboxy Rhodamine-6G exhibits strong electronic absorptions due to π*←π transitions in the 529–539-nm region . It has a high fluorescence quantum yield, making it an excellent choice for biochemical applications . It is used to modify amino and hydroxy groups using EDC-mediated couplings .
Cellular Effects
This compound has been used in the development of pH-sensitive probes for intracellular and extracellular pH sensing . It has been shown to have a significant advantage due to its high quantum yield, correlating to enhanced sensitivity to discriminating small pH changes which are of biologic relevance and interest .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It is used to modify amino and hydroxy groups using EDC-mediated couplings . It also blocks adenine nucleotide binding to intact mitochondria, both for ATP and ADP .
Temporal Effects in Laboratory Settings
The spectroscopic and photophysical behavior of this compound has been studied in various solvents . Its fluorescence quantum yields are generally high and shown to vary with solvent viscosity .
Metabolic Pathways
It is known to block adenine nucleotide binding to intact mitochondria , which could potentially impact metabolic pathways involving ATP and ADP.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy Rhodamine-6G typically involves the reaction of rhodamine 6G with carboxylating agents. One common method is the reaction of rhodamine 6G with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy Rhodamine-6G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) and carbodiimides are used for ester and amide formation.
Major Products Formed
Oxidation: Oxidized derivatives of rhodamine.
Reduction: Reduced forms of the dye with modified functional groups.
Substitution: Ester and amide derivatives of this compound.
Scientific Research Applications
5-Carboxy Rhodamine-6G is widely used in various scientific research fields:
Chemistry: Used as a fluorescent probe for detecting and quantifying chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomarkers.
Industry: Applied in the development of fluorescent sensors and imaging agents for quality control and environmental monitoring .
Mechanism of Action
The fluorescence of 5-Carboxy Rhodamine-6G is due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength. The compound’s mechanism of action involves the excitation of electrons to a higher energy state, followed by the release of energy as fluorescence when the electrons return to their ground state. This property is exploited in various applications to detect and visualize target molecules .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another rhodamine dye with similar fluorescence properties but different excitation and emission wavelengths.
Rhodamine 110: A rhodamine derivative with distinct photophysical characteristics.
Fluorescein: A widely used fluorescent dye with different spectral properties compared to rhodamine dyes
Uniqueness of 5-Carboxy Rhodamine-6G
This compound is unique due to its high fluorescence quantum yield and photostability, making it more suitable for long-term imaging and detection applications. Its excitation and emission spectra fall between those of fluorescein and tetramethylrhodamine, providing an additional color choice for multicolor fluorescence imaging .
Properties
IUPAC Name |
[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYBZFNXXNHSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747300 |
Source


|
| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180144-69-8 |
Source


|
| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
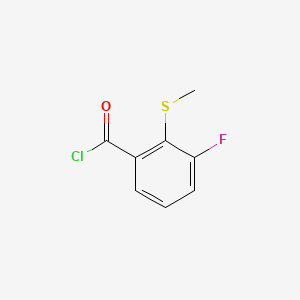
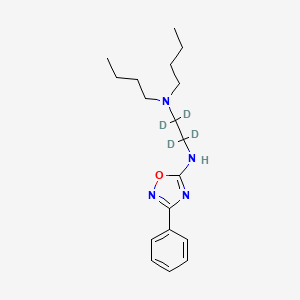
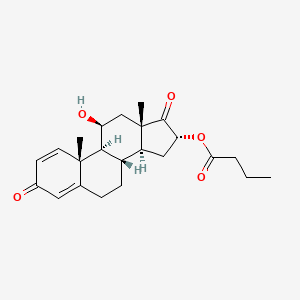
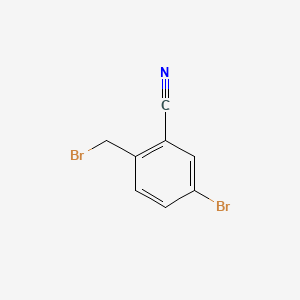

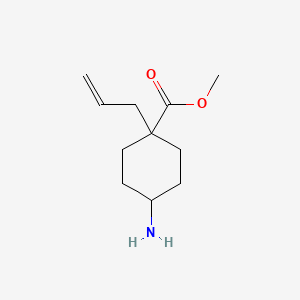
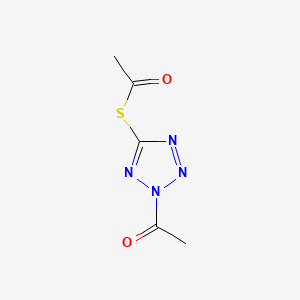
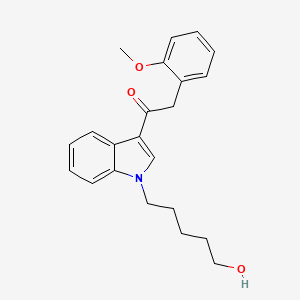
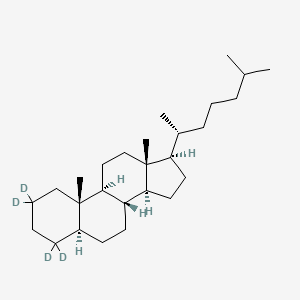

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
